
Methyl b-D-thioxylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl b-D-thioxylopyranoside is a complex organic compound with a unique structure that includes a methylsulfanyl group and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl b-D-thioxylopyranoside typically involves the use of protected galactopyranosides as building blocks. One common method involves the use of β-phenylthio and 6-benzyl protecting groups, which are later removed under specific conditions to yield the desired compound . The reaction conditions often include the use of specific solvents and catalysts to ensure the correct stereochemistry and high yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
化学反応の分析
Types of Reactions
Methyl b-D-thioxylopyranoside can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Methyl b-D-thioxylopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of various chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of Methyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methylsulfanyl group can participate in redox reactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
Quercetin 3-D-galactoside (Q3G): Known for its antioxidant and anti-inflammatory properties.
Pentosan polysulfate: Used in the treatment of interstitial cystitis and has a similar structure with multiple hydroxyl groups and sulfated polysaccharides.
Uniqueness
Methyl b-D-thioxylopyranoside is unique due to its specific stereochemistry and the presence of a methylsulfanyl group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H12O4S |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-methylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O4S/c1-11-6-5(9)4(8)3(7)2-10-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChIキー |
MPRZBJBAUHTOSF-MOJAZDJTSA-N |
SMILES |
CSC1C(C(C(CO1)O)O)O |
異性体SMILES |
CS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
正規SMILES |
CSC1C(C(C(CO1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


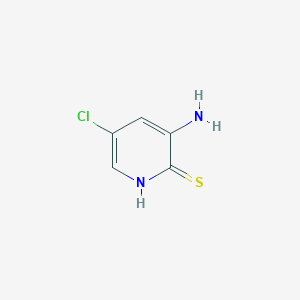
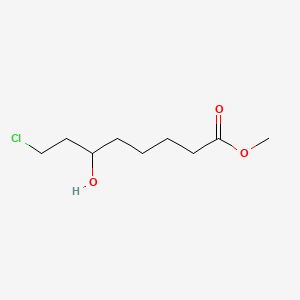

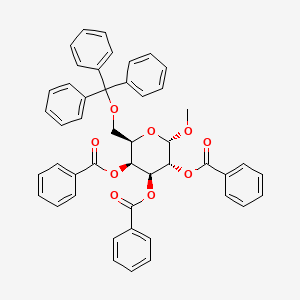
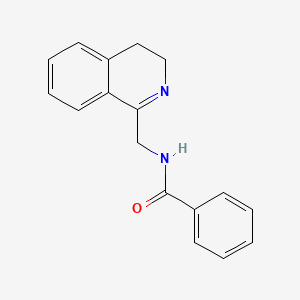
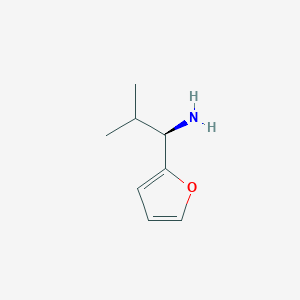

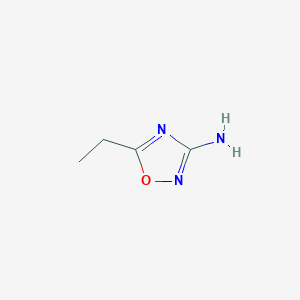


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B1643853.png)



